5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Description
Significance of Nucleoside Analogs in Biological Probing
Nucleoside analogs are synthetic compounds that are structurally similar to the natural nucleosides that constitute DNA and RNA. wikipedia.org This structural mimicry allows them to be recognized and utilized by cellular machinery, such as DNA polymerases. wikipedia.orgnih.gov However, subtle modifications to their structure can bestow them with unique properties, preventing them from behaving exactly like their natural counterparts. nih.gov This "deception" is the cornerstone of their utility as biological probes.
By incorporating these analogs into cellular processes, researchers can introduce specific "handles" into biomolecules. These handles can then be used for a variety of applications, including:
Tracking cellular processes: Following the incorporation of a labeled nucleoside analog allows for the visualization and quantification of processes like DNA replication. plos.org
Inhibiting viral or cancerous growth: Some nucleoside analogs act as chain terminators, halting DNA or RNA synthesis, which is a key strategy in antiviral and anticancer therapies. wikipedia.org
Probing enzyme activity: The interaction of analogs with specific enzymes can provide insights into enzyme function and mechanism. nih.gov
The ability to make even minor alterations to the structure of a nucleoside can lead to profound biological effects, making them invaluable tools for dissecting complex biological systems. nih.gov
Overview of AmdU as a Bioorthogonal Chemical Reporter
AmdU is a prime example of a nucleoside analog designed for biological probing. sigmaaldrich.com It is structurally similar to thymidine (B127349), one of the four main nucleosides in DNA, with the key difference being the presence of an azidomethyl group at the 5-position of the pyrimidine (B1678525) ring. lumiprobe.combiosynth.com This small but significant modification is what makes AmdU a powerful bioorthogonal chemical reporter.
The term "bioorthogonal" refers to a chemical reaction that can occur within a living system without interfering with or being affected by the native biochemical processes. nih.govwikipedia.org The azide (B81097) group on AmdU is the "chemical handle" that participates in such reactions. It is an abiotic functional group, meaning it is not naturally found in biological systems, ensuring that it will not react indiscriminately with other molecules in the cell. nih.gov
Once AmdU is introduced to cells, it is incorporated into newly synthesized DNA by cellular polymerases, effectively replacing thymidine. lumiprobe.combiosynth.com The azide groups are then displayed along the newly formed DNA strands. These azide groups can then be specifically targeted with a probe molecule containing a complementary reactive group, most commonly an alkyne. This reaction, known as a "click reaction," is highly specific and efficient. medchemexpress.com
Two main types of click chemistry are employed with AmdU:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst to proceed. medchemexpress.com
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained alkyne, such as a cyclooctyne (B158145), which reacts with the azide without the need for a toxic copper catalyst. lumiprobe.combiosynth.com This is particularly advantageous for studying living cells where copper toxicity is a concern. lumiprobe.combiosynth.com
By attaching a fluorescent dye or a biotin (B1667282) tag to the alkyne probe, researchers can visualize or isolate the newly synthesized DNA, providing a snapshot of cellular replication. jenabioscience.com
Historical Context of Azido-Modified Nucleosides in Research
The use of azido-modified nucleosides in research is not a new concept. For decades, these compounds have been of interest for their potential therapeutic applications. wiley.comresearchgate.net One of the most famous examples is 3′-azido-3′-deoxythymidine (AZT), a potent antiviral agent used in the treatment of HIV/AIDS. researchgate.net The azido (B1232118) group in AZT and other early analogs was primarily explored for its ability to inhibit viral replication. researchgate.netnih.gov
The advent of bioorthogonal chemistry, pioneered by Carolyn Bertozzi, provided a new and powerful application for azido-modified nucleosides. nih.govwiley.com This field opened the door to using the azide group not just for its therapeutic effects, but as a chemical reporter for labeling and visualizing biomolecules in their natural environment. nih.govwiley.com Early work focused on labeling cell surface glycans, but the strategy was soon extended to other biomolecules, including nucleic acids. nih.govwiley.com
While early attempts with some azido-nucleosides like 5-azido-2'-deoxyuridine (AdU) were hampered by poor chemical stability, the development of more stable analogs like AmdU proved to be a significant breakthrough. acs.org The benzylic azide in AmdU exhibits greater stability, allowing for robust and reliable labeling of cellular DNA. acs.org This has paved the way for a wide range of applications in cell biology, from studying DNA replication dynamics to investigating the effects of various drugs on cell proliferation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(azidomethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSAKMHLWMCADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974547 | |
| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59090-48-1 | |
| Record name | NSC259913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 5 Azidomethyl 2 Deoxyuridine
De Novo Synthetic Routes to AmdU
The generation of AmdU can be accomplished through several synthetic pathways, primarily originating from readily available nucleoside precursors like thymidine (B127349) or 5-hydroxymethyl-2'-deoxyuridine (B45661).
Table 1: Representative Synthetic Scheme for AmdU from Thymidine
| Step | Reaction | Reagents | Key Intermediate |
|---|---|---|---|
| 1 | Protection | Silylating agent | 3',5'-Di-O-silylated thymidine |
| 2 | Bromination | N-Bromosuccinimide (NBS) | 5-(Bromomethyl) derivative |
| 3 | Azidation | Sodium Azide (B81097) (NaN₃) | 5-(Azidomethyl) protected derivative |
This is a generalized representation of the synthetic process.
Alternative synthetic strategies for AmdU often start from 5-hydroxymethyl-2'-deoxyuridine (HMdU). nih.govresearchgate.net One established method involves the tosylation of the 5-hydroxymethyl group on HMdU, which converts the hydroxyl into a good leaving group. Subsequent reaction with an azide salt, such as lithium azide, displaces the tosyl group to form AmdU. nih.gov However, this process can lead to a mixture of products, including derivatives where the 5'-hydroxyl group is also modified. nih.gov
A more selective method first involves protecting the sugar hydroxyls of HMdU via acetylation. The resulting 5-(hydroxymethyl)-3',5'-di-O-acetyl-2'-deoxyuridine is then converted to a 5-(bromomethyl) intermediate, which subsequently reacts with lithium azide. A final deacetylation step yields the desired AmdU. nih.gov More direct approaches have also been developed, such as a one-step dehydroxyazidation of HMdU to directly produce AmdU. researchgate.net
Another pathway involves the silver-catalyzed hydroazidation of 5-ethynyl-2'-deoxyuridine (B1671113) with trimethylsilyl (B98337) azide (TMSN₃), which regioselectively produces an α-azidovinyl intermediate that can be further processed. nih.gov
Synthesis from Thymidine Precursors
Chemical Modifications for Enhanced Research Utility
To be effective as a molecular probe, AmdU must be recognized and utilized by cellular machinery, particularly DNA polymerases. This often requires its conversion into phosphorylated derivatives. Furthermore, to overcome cellular uptake barriers, prodrug forms have been developed.
For AmdU to be incorporated into a growing DNA strand during replication, it must first be converted into its 5'-triphosphate form, 5-Azidomethyl-2'-deoxyuridine triphosphate (AmdUTP). The synthesis of AmdUTP from AmdU is typically achieved through established chemical phosphorylation methods. nih.gov
Once synthesized, AmdUTP has been shown to be an effective substrate for various DNA polymerases. nih.govresearchgate.net Studies have demonstrated that AmdUTP can be successfully incorporated into DNA by enzymes such as the E. coli Klenow fragment of DNA polymerase I and human DNA polymerase β during DNA synthesis and base excision repair processes. nih.gov The incorporation of AmdU can be subsequently ligated into the DNA duplex, confirming its compatibility with the replication and repair machinery. nih.gov Furthermore, AmdUTP was found to be a better substrate for several DNA polymerases compared to other modified nucleotides, such as those containing trans-cyclooctene (B1233481) (TCO) moieties. researchgate.netresearchgate.net
Table 2: Polymerase Acceptance of AmdUTP
| Polymerase | Application | Incorporation Success | Reference |
|---|---|---|---|
| E. coli DNA Polymerase I (Klenow) | DNA Replication / Repair | Yes | nih.gov |
| Human DNA Polymerase β | Base Excision Repair (BER) | Yes | nih.gov |
A significant challenge for using nucleoside analogues like AmdU in living cells is their reliance on active transport and subsequent intracellular phosphorylation, which can be inefficient. researchgate.netnih.gov To bypass these limitations, membrane-permeable prodrugs of AmdU's monophosphate (AmdUMP) have been developed. These prodrugs mask the negative charge of the phosphate (B84403) group, allowing the molecule to diffuse across the cell membrane. nih.govnih.gov
The ProTide approach is one such strategy, where the phosphate is masked by an amino acid ester and an aryl group, creating a phosphoramidate (B1195095) that is cleaved intracellularly to release the active monophosphate. researchgate.netnih.gov Other strategies involve using protecting groups like 5'-bispivaloyloxymethyl (POM) or 5'-bis-(4-acetoxybenzyl) (AB). nih.gov
Research has shown that the POM-AmdU derivative, in particular, exhibits good chemical stability and leads to greater metabolic incorporation into the DNA of wild-type cells compared to both the parent AmdU and the AB-AmdU derivative. nih.gov The successful use of these prodrugs enhances the utility of AmdU as a research tool by enabling efficient labeling of DNA in a wider range of cell types and even in whole organisms. nih.gov
Table 3: Comparison of AmdU Prodrug Derivatives
| Prodrug Derivative | Protecting Group | Key Advantage | Reference |
|---|---|---|---|
| POM-AmdU | 5'-bispivaloyloxymethyl | Better chemical stability and incorporation efficiency | nih.gov |
| AB-AmdU | 5'-bis-(4-acetoxybenzyl) | Membrane-permeable | nih.gov |
Molecular Interactions and Cellular Incorporation Mechanisms of 5 Azidomethyl 2 Deoxyuridine
Substrate Recognition by DNA Polymerases for DNA Integration
The incorporation of 5-Azidomethyl-2'-deoxyuridine (AmdU) into DNA is fundamentally dependent on its recognition and utilization by DNA polymerases. As a thymidine (B127349) analog, AmdU's structure is sufficiently similar to the natural nucleoside, thymidine, to be accepted as a substrate by these enzymes. glpbio.comlumiprobe.combiosynth.comjenabioscience.com Cellular polymerases incorporate AmdU into nascent DNA strands during the process of replication. glpbio.comlumiprobe.combiosynth.com
Research has shown that the 5'-triphosphate derivative of AmdU is a substrate for DNA polymerases and can be used in polymerase chain reaction (PCR) amplification, indicating its effective recognition and use by these enzymes in vitro. nih.gov Studies have also demonstrated that AmdU has a good affinity for the herpes simplex virus type 1 (HSV-1) encoded pyrimidine (B1678525) deoxyribonucleoside kinase, an enzyme crucial for the phosphorylation of nucleoside analogs, which is a prerequisite for their incorporation into DNA. nih.gov This affinity suggests that the initial phosphorylation step, which converts the nucleoside into a nucleotide, proceeds efficiently, thereby making it available for DNA polymerases.
The ability of AmdU to replace natural nucleosides like thymidine allows it to be used as a marker for de novo DNA synthesis. jenabioscience.comjenabioscience.com This characteristic is shared with other thymidine analogs such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). jenabioscience.comjenabioscience.com
Metabolic Incorporation into Nascent DNA during Replication
The journey of 5-Azidomethyl-2'-deoxyuridine (AmdU) from the cellular environment into the DNA backbone involves several metabolic steps. AmdU is cell permeable, allowing it to enter cells and become available for the DNA synthesis machinery. jenabioscience.comjenabioscience.com Once inside the cell, it is metabolized, similarly to thymidine, to its triphosphate form. This process is crucial as DNA polymerases only incorporate nucleoside triphosphates into the growing DNA chain. nih.gov
The incorporation of AmdU into nascent DNA occurs during the S-phase of the cell cycle, the period when DNA replication takes place. jenabioscience.comjenabioscience.com It competes with the natural nucleoside, thymidine, for incorporation into the newly synthesized DNA strands. jenabioscience.comjenabioscience.com This metabolic labeling strategy effectively tags dividing cells, allowing for their identification and characterization. researchgate.net
However, the efficiency of this incorporation can be a limiting factor. Studies have found that the metabolic incorporation of nucleoside analogs can be hindered by insufficient phosphorylation. nih.gov For instance, wild-type HeLa cells did not show incorporation of AmdU into their DNA, whereas HeLa cells expressing a low-fidelity thymidine kinase did. nih.gov To overcome this, membrane-permeable phosphotriester derivatives of AmdU, such as "POM-AmdU," have been developed. These derivatives mask the phosphate (B84403) group, facilitating its entry into cells and leading to enhanced incorporation into the DNA of wild-type cells and even in whole organisms like zebrafish larvae. nih.gov
The azide (B81097) group attached to the DNA via AmdU can then be used for subsequent detection through bioorthogonal "click" chemistry reactions. lumiprobe.comlumiprobe.com These reactions, which can be either copper(I)-catalyzed or strain-promoted, allow for the attachment of fluorescent probes or other reporter molecules, enabling the visualization and analysis of newly synthesized DNA. glpbio.comlumiprobe.comnih.gov
Molecular Stability of the Azide Group in Biological Milieu
A critical aspect for the utility of any bioorthogonal chemical reporter is the stability of its unique functional group within a biological system. For 5-Azidomethyl-2'-deoxyuridine (AmdU), this pertains to the azide group. Research has shown that the benzylic azide in AmdU is stable in solution at 37 °C. nih.gov This stability is a significant advantage over other azido-nucleosides, such as 5-azido-2'-deoxyuridine (AdU), which has a half-life of only 4 hours in water and results in minimal to no detectable labeling of cellular DNA. nih.gov
The stability of the azide group in AmdU is crucial for its successful application in metabolic labeling. nih.gov This stability ensures that the azide moiety remains intact throughout the processes of cellular uptake, metabolic conversion, and incorporation into DNA, and is available for subsequent detection via click chemistry. nih.gov This robust chemical stability has been highlighted as a key factor for its effective use in imaging azide groups in cellular DNA. nih.govscispace.com The azide group of AmdU can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups for detection purposes. medchemexpress.com
Advanced Bioorthogonal Click Chemistry Applications of 5 Azidomethyl 2 Deoxyuridine in Nucleic Acid Research
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under aqueous conditions. In this reaction, the azide (B81097) moiety of the incorporated AmdU reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. lunanano.ca This strategy has been widely employed for the robust labeling of DNA. glpbio.com
The metabolic incorporation of AmdU followed by CuAAC provides a powerful method for detecting DNA replication. lumiprobe.comjenabioscience.com Unlike its less stable predecessor, AdU, which shows little to no detectable labeling, AmdU provides strong and reliable signals. lumiprobe.comglpbio.com The standard procedure involves incubating cells with AmdU to allow for its integration into newly synthesized DNA. Subsequently, the cells are fixed and permeabilized, followed by the addition of an alkyne-bearing reporter molecule (e.g., a fluorophore or biotin) and the Cu(I) catalyst. researchgate.net The catalyst is typically generated in situ by the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. uni-muenchen.deacs.org
Key Components in AmdU-based CuAAC Labeling:
| Component | Function | Common Examples |
| Azide-modified Nucleoside | Incorporated into nascent DNA during replication. | 5-Azidomethyl-2'-deoxyuridine (AmdU) |
| Alkyne-Probe | Reacts with the azide for detection or purification. | Alkyne-fluorophores, Alkyne-biotin |
| Copper(II) Salt | Precursor to the active Cu(I) catalyst. | Copper(II) sulfate (CuSO₄) |
| Reducing Agent | Reduces Cu(II) to Cu(I). | Sodium L-ascorbate |
| Ligand (Optional) | Stabilizes the Cu(I) catalyst and enhances reaction rate. | THPTA, TBTA |
Research has demonstrated that this method allows for the effective labeling and visualization of DNA in various cell lines, such as HeLa cells. researchgate.net The versatility of the alkyne probe enables a wide range of downstream applications, solidifying CuAAC with AmdU as a fundamental technique in the study of DNA synthesis and dynamics. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies for Copper-Free Labeling
A significant limitation of CuAAC for in vivo studies is the cytotoxicity associated with the copper catalyst. acs.org The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a powerful alternative by eliminating the need for a metal catalyst. rsc.orgacs.org This reaction relies on the intrinsic reactivity of a strained cyclooctyne (B158145) with an azide to form a stable triazole linkage. lumiprobe.comsigmaaldrich.com The relief of ring strain in the cyclooctyne is the driving force for the reaction. magtech.com.cn
AmdU is an ideal substrate for SPAAC-based labeling of DNA in living cells. lumiprobe.comglpbio.com Because it does not require a toxic catalyst, SPAAC enables the detection of nascent DNA in benign, copper-free conditions, making it highly suitable for live-cell imaging. lumiprobe.comglpbio.com The workflow involves the metabolic incorporation of AmdU into cellular DNA, followed by the introduction of a cyclooctyne-conjugated probe, such as a fluorophore. sigmaaldrich.comnih.gov
Several generations of cyclooctynes have been developed to optimize SPAAC reaction kinetics and stability. Common classes used in conjunction with AmdU include:
Dibenzocyclooctynes (DBCO or ADIBO): Known for their high reactivity and stability. lumiprobe.com
Bicyclononynes (BCN): Offer a good balance of reactivity and small size. acs.org
Comparison of CuAAC and SPAAC for AmdU Labeling:
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper I) | No |
| Suitability for Live Cells | Limited due to copper toxicity | High |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Reaction Speed | Generally very fast | Can be slower, but improved with optimized cyclooctynes |
| Bioorthogonality | High | High |
The use of AmdU with SPAAC has been successfully demonstrated for labeling DNA in HeLa cells, allowing for multi-color analysis of DNA synthesis when combined with other orthogonal labeling methods. rsc.orgacs.org This copper-free approach represents a significant advancement for studying dynamic DNA processes in their native cellular context.
Development of AmdU-Derived Fluorescent Probes for Bioimaging
Bioimaging of nucleic acids provides invaluable insights into cellular processes like replication, repair, and organization. AmdU serves as an excellent tool for these applications, acting as a platform for attaching fluorescent probes to newly synthesized DNA. jenabioscience.comjenabioscience.com The strategy is a two-step process: AmdU is first incorporated metabolically into the DNA, and then a fluorescent dye, modified with a reactive partner for the azide (an alkyne for CuAAC or a cyclooctyne for SPAAC), is introduced. jenabioscience.comrsc.org
This method allows for robust and specific fluorescent labeling of DNA. researchgate.net For instance, after incubating HeLa cells with AmdU, the azide-modified DNA can be visualized by reacting it with a DBCO-conjugated fluorophore. nih.gov A wide variety of fluorescent dyes have been utilized for this purpose, each with distinct spectral properties suitable for different imaging setups and multiplexing experiments.
Commonly Used Fluorophores for AmdU Detection:
| Fluorophore Class | Examples | Key Features |
| Cyanine (B1664457) Dyes | Cy5 | Bright, photostable, available in a range of colors. |
| Alexa Fluor Dyes | AF 488, AF 594 | High quantum yield, photostable, pH-insensitive. lumiprobe.comnih.gov |
| Rhodamines | TAMRA, Rhodamine B | Bright, well-established dyes. |
| Fluoresceins | FITC, 5-FAM | Strong green fluorescence, high molar absorptivity. |
Researchers have successfully used this approach for high-resolution imaging of nuclear DNA in fixed cells. researchgate.netnih.gov For example, studies have shown the visualization of AmdU-labeled DNA in HeLa cells using CuAAC with a custom heptamethine cyanine dye (CHyC) alkyne, which exhibits fluorescence upon click reaction. researchgate.net Similarly, SPAAC has been used with DBCO-linked dyes for imaging in fixed HeLa cells, demonstrating the versatility of AmdU for different bioimaging protocols. nih.gov The development of new fluorogenic probes, which "turn on" or shift their fluorescence upon reaction, further enhances the signal-to-noise ratio for no-wash imaging applications. acs.org
Biotinylation Approaches for Downstream Analysis and Purification
Beyond imaging, the ability to isolate and analyze newly synthesized DNA is crucial for a deeper understanding of genomic processes. Biotinylation of AmdU-labeled DNA provides a powerful handle for affinity purification. jenabioscience.comwiley.comjenabioscience.com The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is exploited to capture biotin-tagged DNA fragments. abpbio.comneb.com
The labeling process mirrors that used for fluorescence, but instead of a fluorophore, an alkyne- or cyclooctyne-modified biotin derivative is used. jenabioscience.comabpbio.com Once the AmdU-containing DNA is biotinylated via a click reaction (either CuAAC or SPAAC), it can be selectively captured from complex cellular lysates using streptavidin-coated magnetic beads or agarose (B213101) resin. neb.comnih.gov
Workflow for Biotinylation and Purification of AmdU-Labeled DNA:
Metabolic Labeling: Cells are incubated with AmdU to incorporate it into replicating DNA.
Cell Lysis & DNA Fragmentation: Cells are lysed, and the genomic DNA is extracted and often fragmented.
Click Reaction: The azide-modified DNA is reacted with an alkyne-biotin (for CuAAC) or a cyclooctyne-biotin (e.g., DBCO-biotin) (for SPAAC).
Affinity Capture: The biotinylated DNA is incubated with streptavidin-coated solid support (e.g., magnetic beads).
Washing: Non-biotinylated DNA and other cellular components are washed away.
Elution: The purified DNA is released from the beads for downstream analysis. nih.gov
This purification strategy enables a range of subsequent analyses, such as sequencing (to map regions of DNA replication), mass spectrometry, or enzymatic assays. nih.gov The ability to specifically isolate nascent DNA makes AmdU a critical tool for studying the dynamics of the replisome and for identifying proteins associated with newly replicated chromatin.
Comparative Research and Analog Development with 5 Azidomethyl 2 Deoxyuridine
Distinctions from 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) in DNA Synthesis Monitoring
5-Ethynyl-2'-deoxyuridine (EdU) is a widely used thymidine (B127349) analog for monitoring DNA synthesis. researchgate.netapexbt.com Its alkyne group allows for a "click" chemistry reaction with a fluorescent azide (B81097) for detection. researchgate.netresearchgate.net This method is known for its high sensitivity and does not require the harsh DNA denaturation step associated with older techniques. researchgate.netapexbt.com
However, the standard EdU detection method relies on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While efficient, the copper catalyst can exhibit cytotoxicity, which can be a limiting factor in certain experimental contexts, especially in living cells. nih.govjenabioscience.com
In contrast, 5-Azidomethyl-2'-deoxyuridine (AmdU) offers a significant advantage in this regard. lumiprobe.com As an azide-containing nucleoside, AmdU can be incorporated into nascent DNA similarly to EdU. lumiprobe.comjenabioscience.com Crucially, the azide group of incorporated AmdU can react with alkyne-functionalized reporters. This allows for detection via the same copper-catalyzed "click" reaction as EdU. jenabioscience.comsigmaaldrich.com
More importantly, AmdU opens the door to copper-free detection methods. lumiprobe.comjenabioscience.com The azide moiety of AmdU can react with strained cycloalkynes, such as dibenzocyclooctyne (DBCO), through a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govlumiprobe.com This reaction does not require a cytotoxic copper catalyst, making it more biocompatible for labeling biomolecules in living cells. nih.govlumiprobe.com The ability to perform copper-free click chemistry provides a gentler method for DNA labeling, which is a key distinction from the standard EdU protocol. lumiprobe.com
| Feature | 5-Azidomethyl-2'-deoxyuridine (AmdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Reactive Group | Azide (-N3) | Terminal Alkyne (-C≡CH) |
| Primary Detection Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Copper-Free Labeling | Yes, via SPAAC with strained alkynes (e.g., DBCO) | No, requires copper catalyst for standard detection |
| Biocompatibility | Higher with SPAAC due to the absence of copper | Potentially lower due to copper-induced cytotoxicity |
Advantages over 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) in Labeling Efficiency and Conditions
For decades, 5-Bromo-2'-deoxyuridine (BrdU) has been the gold standard for labeling newly synthesized DNA. researchgate.netnih.gov Its incorporation is detected using specific antibodies. nih.gov However, a major drawback of the BrdU method is the requirement for harsh DNA denaturation, typically using acid or heat. researchgate.netnih.gov This step is necessary to expose the incorporated BrdU to the antibody but can damage the cellular architecture and limit the types of subsequent analyses that can be performed. researchgate.net
AmdU, like EdU, offers a significant improvement over BrdU by eliminating the need for DNA denaturation. jenabioscience.com The detection of AmdU relies on the small size of the azide group and the subsequent click reaction with a small reporter molecule, which can readily access the DNA without harsh treatments. researchgate.net This preserves the structural integrity of the cell and allows for multiplexing with other fluorescent probes and antibodies.
Furthermore, the click reaction used for AmdU detection is generally faster and more efficient than the immunostaining process for BrdU. This can lead to a higher signal-to-noise ratio and greater sensitivity. The move away from antibody-based detection also circumvents potential issues with antibody specificity and batch-to-batch variability. Therefore, AmdU provides a more streamlined, robust, and less destructive method for DNA labeling compared to BrdU. jenabioscience.com
| Feature | 5-Azidomethyl-2'-deoxyuridine (AmdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Click Chemistry (CuAAC or SPAAC) | Immunohistochemistry (Antibody-based) |
| DNA Denaturation Required | No | Yes |
| Harsh Conditions | Avoided with SPAAC | Required (acid, heat) |
| Efficiency | High, based on rapid covalent reaction | Lower, dependent on antibody binding |
| Cellular Integrity | Well-preserved | Potentially compromised |
Comparative Analysis with Other C5-Modified Pyrimidine (B1678525) Nucleosides
The C5 position of pyrimidine nucleosides is a common site for modification to create analogs with diverse biological activities and applications. nih.govresearchgate.netmostwiedzy.pl AmdU is part of a broader family of such compounds, and its properties are best understood in comparison to its close relatives.
5-Azidomethyl-2'-deoxycytidine (AmdC)
5-Azidomethyl-2'-deoxycytidine (AmdC) is the cytosine counterpart to AmdU. nih.govfiu.edu It can be synthesized from AmdU and possesses a similar azidomethyl group at the C5 position. fiu.eduwiley.com Like AmdU, AmdC can be incorporated into DNA during replication. fiu.edu The presence of the azide group allows for its use in bioorthogonal labeling reactions. fiu.eduwpmucdn.com Both AmdU and AmdC have been investigated as potential radiosensitizers. nih.govresearchgate.net Upon exposure to radiation, they can form nitrogen-centered radicals that may enhance radiation-induced damage in cancer cells. nih.govresearchgate.net The development of AmdC provides a complementary tool to AmdU for studying DNA synthesis and for potential therapeutic applications, targeting the incorporation of a modified cytosine base instead of thymidine.
5-(1-Azidovinyl)-2'-deoxyuridine (AvdU) and Cytidine (B196190) (AvdC)
5-(1-Azidovinyl)-2'-deoxyuridine (AvdU) and its cytidine analog, 5-(1-azidovinyl)-2'-deoxycytidine (AvdC), represent another class of C5-azido-modified pyrimidine nucleosides. nih.govfiu.edumolaid.com These compounds are synthesized through the hydroazidation of 5-ethynyl pyrimidine substrates. fiu.edu Similar to AmdU and AmdC, AvdU and AvdC have been studied for their potential as radiosensitizers. nih.govfiu.edu Upon irradiation, they also form aminyl and iminyl radicals. fiu.eduwpmucdn.com However, the mechanism of radical conversion differs: for AmdU, it is a bimolecular process, whereas for AvdU, it involves tautomerization. nih.govfiu.edu This difference in the subsequent reactions of the initially formed radicals could lead to distinct biological effects and potential applications.
5-Vinyl-2'-deoxyuridine (B1214878) (VdU) and Related Analogs
5-Vinyl-2'-deoxyuridine (VdU) is a thymidine analog that contains a vinyl group at the C5 position. lumiprobe.combroadpharm.com Like AmdU, VdU can be incorporated into replicating DNA and is a potential replacement for BrdU and EdU. lumiprobe.combroadpharm.comaxispharm.com The vinyl group of VdU allows for detection via a copper-free click chemistry reaction known as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-functionalized probes. jenabioscience.combroadpharm.comaxispharm.com This provides another biocompatible method for DNA labeling without the need for a copper catalyst. jenabioscience.comaxispharm.com Research has also explored the use of VdU in combination with an acridine-tetrazine conjugate to induce DNA damage and apoptosis specifically in cancer cells, highlighting its potential as a component of targeted therapies. nih.gov
| Compound | C5-Modification | Reactive Moiety | Detection Chemistry | Key Research Focus |
| 5-Azidomethyl-2'-deoxyuridine (AmdU) | -CH₂N₃ | Azide | CuAAC, SPAAC | DNA labeling, radiosensitization jenabioscience.comnih.gov |
| 5-Azidomethyl-2'-deoxycytidine (AmdC) | -CH₂N₃ | Azide | CuAAC, SPAAC | DNA labeling, radiosensitization nih.govfiu.edu |
| 5-(1-Azidovinyl)-2'-deoxyuridine (AvdU) | -C(N₃)=CH₂ | Azide | Not specified for labeling | Radiosensitization nih.govfiu.edu |
| 5-(1-Azidovinyl)-2'-deoxycytidine (AvdC) | -C(N₃)=CH₂ | Azide | Not specified for labeling | Radiosensitization nih.govfiu.edu |
| 5-Vinyl-2'-deoxyuridine (VdU) | -CH=CH₂ | Vinyl | IEDDA | DNA labeling, targeted cancer therapy jenabioscience.comnih.gov |
Future Directions and Emerging Research Avenues for 5 Azidomethyl 2 Deoxyuridine
Exploration of Novel Bioorthogonal Reaction Chemistries
The primary bioorthogonal reactions used with AmdU are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govlumiprobe.comuzh.ch These "click chemistry" staples are valued for their high efficiency and specificity. However, the future of AmdU is tied to the development and adaptation of new bioorthogonal chemistries that offer alternative reaction kinetics, different modes of activation, or compatibility with a wider range of biological conditions.
Emerging chemistries that could be adapted for AmdU include:
Staudinger Ligation : One of the pioneering bioorthogonal reactions, the Staudinger ligation involves the reaction of an azide (B81097) with a triarylphosphine. nih.govnih.gov While it avoids the use of a metal catalyst, its application has been limited by relatively slow reaction kinetics compared to click chemistry. nih.govnih.gov Future research could focus on developing phosphine (B1218219) reagents with enhanced reactivity for use with AmdU in contexts where even trace copper is undesirable.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions : This reaction between a tetrazine and a strained alkene is exceptionally fast and is finding increasing use in live-cell imaging. rsc.org While AmdU contains an azide, not an alkene, research into novel reaction partners or tandem reactions could potentially link AmdU's azide to IEDDA-based strategies, perhaps through a linker that contains both an alkyne (for reacting with AmdU) and a dienophile (for IEDDA). A recent study demonstrated the use of a related nucleoside, 5-vinyl-2'-deoxyuridine (B1214878) (VdU), in a DNA-templated IEDDA reaction to induce cytotoxicity in cancer cells, highlighting the potential of applying such chemistries to modified DNA. researchgate.netnih.gov
Alternative Cycloadditions : The standard CuAAC reaction produces a 1,4-disubstituted triazole. acs.org Research into new catalysts, such as those based on ruthenium, could enable the regioselective synthesis of 1,5-disubstituted triazoles. This alternative linkage could be advantageous for applications in nanotechnology and for creating specifically constrained biomolecular structures. acs.org
Photo-Click Reactions : Light-activated reactions offer precise spatiotemporal control. Developing photo-caged alkynes or catalysts would allow researchers to trigger the ligation to AmdU-labeled DNA only in specific regions of a cell or tissue and at precise times, enabling finer analysis of dynamic DNA processes.
Table 1: Comparison of Bioorthogonal Reactions for AmdU
| Reaction | Key Reactants | Primary Advantages | Potential Limitations for AmdU | Future Research Focus |
|---|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (AmdU) + Terminal Alkyne | High efficiency, fast kinetics, stable triazole product. nih.govacs.org | Requires copper catalyst, which can be toxic to living cells. nih.gov | Development of more biocompatible copper ligands. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (AmdU) + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, highly bioorthogonal, suitable for live-cell imaging. nih.govlumiprobe.comglpbio.com | Slower kinetics than CuAAC; bulky alkynes can cause steric hindrance. researchgate.netacs.org | Synthesis of smaller, more reactive strained alkynes. |
| Staudinger Ligation | Azide (AmdU) + Phosphine | Copper-free, one of the first bioorthogonal reactions. nih.govnih.gov | Slow reaction kinetics; potential for phosphine oxidation. nih.govnih.gov | Designing more stable and reactive phosphine probes. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Alkene/Alkyne | Extremely fast kinetics, fluorogenic potential. rsc.orgresearchgate.net | AmdU does not have the standard dienophile partner. | Developing linkers or tandem strategies to connect AmdU to IEDDA. |
Integration into Multi-Omics and Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov AmdU is a powerful tool for adding a temporal, activity-dependent layer to these analyses. By specifically labeling newly synthesized DNA, AmdU allows for the isolation and analysis of cells that are actively replicating their genomes.
Future applications in this area include:
Cell-Cycle Specific-Omics : Cells labeled with AmdU can be isolated from a heterogeneous population using fluorescence-activated cell sorting (FACS) after click-labeling with a fluorophore. This allows for subsequent multi-omic analysis (e.g., RNA-Seq, proteomics) specifically on the S-phase population. This approach can unravel the unique transcriptional and translational programs that govern DNA replication and cell division in complex tissues or disease states.
Dynamic DNA Replication Studies : Pulse-chase experiments using AmdU and other nucleoside analogs can provide high-resolution maps of DNA replication timing and progression across the genome. nih.gov Integrating this data with chromatin accessibility (ATAC-Seq), histone modifications (ChIP-Seq), and gene expression (RNA-Seq) within a systems biology framework will provide unprecedented insights into how the replication program is regulated.
Tracing Cell Fates : In developmental biology and stem cell research, labeling progenitor cells with AmdU can be used to track their lineage and differentiation pathways. nih.gov By combining this fate-mapping with single-cell multi-omics, researchers can build comprehensive models of how cellular identity is established and maintained, linking the birth of a cell to its ultimate functional state.
Advanced Imaging and Detection Techniques for AmdU-Labeled Biomolecules
Visualizing the precise location of AmdU-labeled DNA within the intricate architecture of the cell nucleus is critical to understanding its function. While standard fluorescence microscopy is useful, advanced imaging techniques are pushing the boundaries of resolution, enabling the visualization of labeled DNA at the nanoscale.
Key emerging techniques for AmdU include:
Super-Resolution Microscopy : Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and DNA-PAINT (DNA Point Accumulation for Imaging in Nanoscale Topography) can overcome the diffraction limit of light. rsc.orgrsc.orgfrontiersin.org By labeling AmdU-containing DNA with specific fluorophores suitable for these methods, it is possible to visualize the nano-organization of newly replicated chromatin, revealing structures that are invisible with conventional microscopy. rsc.orgresearchgate.net This could be used to study the structure of replication foci or the spatial relationship between nascent DNA and nuclear landmarks.
Dynamic and Single-Molecule Tracking : Methods such as universal PAINT (uPAINT) allow for the tracking of individual molecules in living cells over time. nih.gov Adapting these approaches could enable the real-time tracking of individual AmdU-labeled DNA fibers or replication forks, providing dynamic information on replication speed and the movement of chromatin.
Fluorogenic Probes : The development of alkyne- or cyclooctyne-functionalized dyes that are dark until they react with AmdU's azide group can significantly improve signal-to-noise ratios in imaging. researchgate.net This "turn-on" detection minimizes background from unreacted probes, making it easier to detect low levels of incorporation and enabling no-wash imaging protocols in living cells.
DNA-Templated Chemical Transformations and Assembly
DNA-templated synthesis is an emerging field that uses the sequence-specific hybridization of nucleic acids to bring reactants into close proximity, thereby catalyzing a chemical reaction. d-nb.infomdpi.com The incorporation of AmdU into a DNA strand at a defined location introduces a reactive azide handle that can be precisely positioned in 3D space. This opens the door to using AmdU-modified DNA as a scaffold for chemical transformations and the assembly of complex nanostructures.
Future research in this domain could involve:
Programmed Ligation and Synthesis : An AmdU molecule incorporated into a DNA template can serve as an anchor point. A second oligonucleotide carrying a reactive partner (e.g., an alkyne) and a payload (e.g., a small molecule, a protein) can be hybridized to an adjacent sequence, bringing the reactants together and templating a specific chemical ligation. d-nb.infoillinois.edu This could be used for the sequence-specific synthesis of novel biopolymers or drug-DNA conjugates.
Therapeutic Applications : Inspired by strategies using other modified nucleosides, AmdU could be used in DNA-templated therapeutic approaches. For example, after incorporation into the DNA of cancer cells, a reactive probe could be delivered that, upon clicking to AmdU, activates a cytotoxic agent specifically at the site of newly replicated DNA, leading to targeted cell death. researchgate.netnih.gov
Nanomaterial Assembly : The self-assembly properties of DNA can be used to build intricate 2D and 3D nanostructures. chemrxiv.org By placing AmdU at specific sites within these structures, its azide group can be used as a chemical handle to covalently attach other components, such as nanoparticles, enzymes, or other polymers, with nanoscale precision.
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| AmdU | 5-Azidomethyl-2'-deoxyuridine |
| VdU | 5-vinyl-2'-deoxyuridine |
| DBCO | Dibenzocyclooctyne |
| BCN | Bicyclo[6.1.0]nonyne |
Q & A
Q. How is AmdU incorporated into DNA, and what experimental parameters ensure optimal uptake?
AmdU is recognized by DNA polymerases during replication due to its structural similarity to thymidine. For incorporation:
- Culture cells with AmdU (typically 10–50 µM) for 1–24 hours, depending on cell type and proliferation rate.
- Post-incubation, fix cells and perform copper-free click chemistry with strained cyclooctynes (e.g., DBCO-fluorophores) for detection .
- Validate incorporation efficiency via flow cytometry or fluorescence microscopy .
Q. What advantages does AmdU offer over EdU for DNA labeling?
AmdU enables copper-free click chemistry , reducing cytotoxicity in sensitive cell types (e.g., primary neurons or stem cells). Unlike EdU, which requires Cu(I) catalysts, AmdU reacts with cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), minimizing cellular stress .
Q. How can researchers verify the specificity of AmdU incorporation into DNA?
- Use pulse-chase experiments with timed AmdU exposure and subsequent detection.
- Compare results with thymidine analogs (e.g., BrdU) via immunofluorescence or PCR amplification of AmdU-containing DNA .
- Perform competition assays with excess thymidine to confirm polymerase selectivity .
Advanced Research Questions
Q. How does AmdU function as a radiosensitizer in cancer research?
Upon irradiation, AmdU generates aminyl/iminyl radicals via electron capture, inducing DNA strand breaks and interstrand crosslinks (ICLs).
Q. What methodologies enable the use of AmdU in bioorthogonal DNA crosslinking for cancer therapy?
AmdU participates in strain-promoted double-click (SPDC) reactions. Example:
Q. How can lipid-modified oligonucleotides be synthesized using AmdU?
AmdU serves as a substrate for CuAAC reactions to attach hydrophobic moieties (e.g., palmitic acid):
- React AmdU with alkynes (e.g., N-propargylpalmitamide) in DMF under CuSO4/NaAsc catalysis.
- Triphosphorylate the product for enzymatic synthesis of lipid-DNA conjugates via PCR or primer extension .
Q. What synthetic routes are available for AmdU, and how do they impact purity?
Two primary methods:
- Bromination-Azidation : Convert thymidine to 5-bromomethyl-dU via NBS, then displace bromide with NaN3 (45% yield) .
- Tosylate Intermediate : Tosylate 5-hydroxymethyl-dU, followed by azide substitution. This route requires rigorous HPLC purification to remove ditosyl byproducts .
Methodological Considerations
Q. How do researchers address contradictions in AmdU's reported effects on DNA polymerases?
While AmdU is generally a polymerase substrate, high concentrations (>100 µM) may inhibit replication in certain contexts:
- Titrate AmdU (10–100 µM) and correlate incorporation with cell viability (MTT assays).
- Use polymerase processivity assays (e.g., HSV-1 thymidine kinase binding studies) to clarify inhibitory thresholds .
Q. What protocols optimize AmdU for studying DNA repair dynamics?
Q. How is AmdU utilized in metabolic labeling for single-cell sequencing?
- Pulse cells with AmdU, then perform SPAAC with barcoded DBCO-oligos.
- Isolate labeled DNA/RNA for single-cell sequencing to map replication-active populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
